Cas no 100553-71-7 ((3-aminopropyl)(pyridin-3-yl)methylamine)

(3-Aminopropyl)(pyridin-3-yl)methylamine is a bifunctional organic compound featuring both a primary amine and a pyridine moiety, making it a versatile intermediate in organic synthesis and coordination chemistry. The presence of these functional groups allows for selective reactivity, enabling applications in ligand design, catalysis, and pharmaceutical development. Its pyridine ring contributes to metal-binding properties, while the flexible aminopropyl chain enhances solubility and further derivatization potential. This compound is particularly useful in the preparation of chelating agents, polymer modifiers, and bioactive molecules. High purity grades ensure consistent performance in sensitive reactions. Proper handling is advised due to its amine reactivity and potential hygroscopicity.
(3-aminopropyl)(pyridin-3-yl)methylamine structure
100553-71-7 structure
Product Name:(3-aminopropyl)(pyridin-3-yl)methylamine
CAS No:100553-71-7
MF:C9H15N3
MW:165.235501527786
MDL:MFCD06213264
CID:1076777
PubChem ID:13933564
Update Time:2025-06-12

(3-aminopropyl)(pyridin-3-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N1-(3-Pyridinylmethyl)-1,3-propanediamine
    • RARECHEM AL BW 1392
    • 2-Furancarboxamide, N-[1-(2-phenylethyl)-4-piperidinyl]-N-3-pyridinyl-
    • ACMC-20mn8k
    • CHEBI:365668
    • CHEMBL161442
    • CTK0C4753
    • N-(3-pyridyl)-N-[1-(2-phenylethyl)-4-piperidyl]-2-furamide
    • N-(3-pyridylmethyl)trimethylenediamine
    • N-(3-pyridylmethyl)propane-1,3-diamine
    • (3-aminopropyl)(pyridin-3-yl)methylamine
    • 100553-71-7
    • AKOS005289744
    • N'-(pyridin-3-ylmethyl)propane-1,3-diamine
    • (3-aminopropyl)[(pyridin-3-yl)methyl]amine
    • N1-(3-Pyridinylmethyl)-1
    • SCHEMBL10734194
    • EN300-872036
    • (3-aminopropyl)(pyridin-3-ylmethyl)amine
    • MDL: MFCD06213264
    • Inchi: 1S/C9H15N3/c10-4-2-6-12-8-9-3-1-5-11-7-9/h1,3,5,7,12H,2,4,6,8,10H2
    • InChI Key: IFZYTBAJJNWAKE-UHFFFAOYSA-N
    • SMILES: N(CC1C=NC=CC=1)CCCN

Computed Properties

  • Exact Mass: 165.126597491g/mol
  • Monoisotopic Mass: 165.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 50.9Ų

(3-aminopropyl)(pyridin-3-yl)methylamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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Additional information on (3-aminopropyl)(pyridin-3-yl)methylamine

Recent Advances in the Study of 100553-71-7 and (3-aminopropyl)(pyridin-3-yl)methylamine in Chemical Biology and Pharmaceutical Research

The compound with the CAS number 100553-71-7, also known as (3-aminopropyl)(pyridin-3-yl)methylamine, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bifunctional molecule, featuring both an aminopropyl and a pyridinylmethylamine moiety, exhibits unique chemical properties that make it a promising candidate for various applications, including drug development, catalysis, and material science. Recent studies have focused on its synthesis, characterization, and potential biological activities, shedding light on its versatility and utility in interdisciplinary research.

One of the key areas of interest is the role of (3-aminopropyl)(pyridin-3-yl)methylamine as a ligand in metal-catalyzed reactions. Researchers have demonstrated its efficacy in facilitating asymmetric synthesis, particularly in the formation of chiral intermediates for pharmaceutical compounds. The molecule's ability to coordinate with transition metals, such as palladium and platinum, has been exploited to develop novel catalytic systems with high enantioselectivity and yield. These advancements hold promise for streamlining the production of complex drug molecules and reducing the environmental impact of chemical synthesis.

In the realm of drug discovery, 100553-71-7 has been investigated for its potential as a building block in the design of small-molecule inhibitors. Its structural features, including the pyridine ring and the flexible aminopropyl chain, allow for diverse modifications that can enhance binding affinity and selectivity toward biological targets. Recent studies have explored its incorporation into inhibitors targeting enzymes such as kinases and proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders. Preliminary results indicate that derivatives of (3-aminopropyl)(pyridin-3-yl)methylamine exhibit promising activity profiles, warranting further optimization and preclinical evaluation.

Beyond its applications in catalysis and drug design, (3-aminopropyl)(pyridin-3-yl)methylamine has also been explored for its role in the development of functional materials. Its ability to form stable complexes with metal ions has been leveraged to create hybrid materials with tailored optical and electronic properties. These materials have potential applications in sensing, imaging, and nanotechnology. For instance, researchers have developed luminescent probes based on 100553-71-7 derivatives for the detection of metal ions in biological systems, offering new tools for diagnostic and therapeutic monitoring.

Despite these promising developments, challenges remain in the scalable synthesis and functionalization of (3-aminopropyl)(pyridin-3-yl)methylamine. Recent efforts have focused on optimizing synthetic routes to improve yield and purity while minimizing the use of hazardous reagents. Additionally, the need for comprehensive toxicity and pharmacokinetic studies of its derivatives underscores the importance of interdisciplinary collaboration to fully realize its potential in biomedical applications.

In conclusion, the compound 100553-71-7, or (3-aminopropyl)(pyridin-3-yl)methylamine, represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its applications span catalysis, drug discovery, and materials science, highlighting its broad utility. Continued research into its synthesis, modification, and biological evaluation will undoubtedly uncover new opportunities for innovation in these fields. As the scientific community delves deeper into its properties and potential, this molecule is poised to play a pivotal role in advancing both fundamental and applied research.

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